Dimethyl 2-(trifluoromethyl)terephthalate
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Overview
Description
Dimethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of terephthalic acid, where two methyl groups and a trifluoromethyl group are attached to the aromatic ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(trifluoromethyl)terephthalate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step processThe final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Dimethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Dimethyl isophthalate: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
Dimethyl phthalate: Another phthalate ester with distinct properties due to the absence of the trifluoromethyl group.
Uniqueness: Dimethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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